molecular formula C11H12BrIO2 B13066462 3-[(3-Bromophenyl)methoxy]-4-iodooxolane

3-[(3-Bromophenyl)methoxy]-4-iodooxolane

Katalognummer: B13066462
Molekulargewicht: 383.02 g/mol
InChI-Schlüssel: DAFDVYORQDXMHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . This compound is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Analyse Chemischer Reaktionen

3-[(3-Bromophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[(3-Bromophenyl)methoxy]-4-iodooxolane is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-[(3-Bromophenyl)methoxy]-4-iodooxolane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H12BrIO2

Molekulargewicht

383.02 g/mol

IUPAC-Name

3-[(3-bromophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12BrIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI-Schlüssel

DAFDVYORQDXMHH-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CO1)I)OCC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.